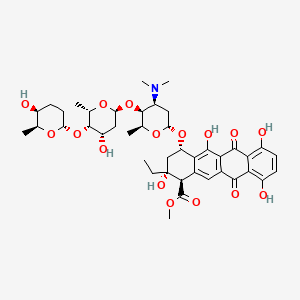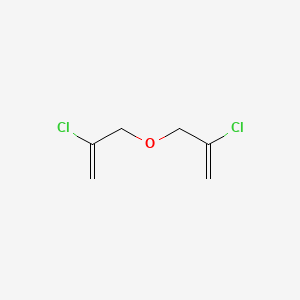
Ether, bis(2-chloroallyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ether, bis(2-chloroallyl) is an organic compound with the molecular formula C6H8Cl2O. It is an ether with two 2-chloroallyl substituents. This compound is known for its clear liquid appearance and chlorinated solvent-like odor .
Vorbereitungsmethoden
The synthesis of ethers, including Ether, bis(2-chloroallyl), can be achieved through several methods. One common method is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . Another method is the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercuric acetate followed by treatment with sodium borohydride .
Analyse Chemischer Reaktionen
Ether, bis(2-chloroallyl) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form alcohols and other by-products.
Wissenschaftliche Forschungsanwendungen
Ether, bis(2-chloroallyl) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of macrocyclic polyethers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a solvent and in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of Ether, bis(2-chloroallyl) involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Ether, bis(2-chloroallyl) can be compared with other similar compounds such as:
Bis(2-chloroethyl) ether: Similar in structure but with ethyl groups instead of allyl groups.
Bis(2-chloroisopropyl) ether: Contains isopropyl groups instead of allyl groups.
Bis-crown ethers: These compounds have crown ether moieties and are used for their complexation properties.
Ether, bis(2-chloroallyl) is unique due to its specific structure and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
4162-62-3 |
|---|---|
Molekularformel |
C6H8Cl2O |
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
2-chloro-3-(2-chloroprop-2-enoxy)prop-1-ene |
InChI |
InChI=1S/C6H8Cl2O/c1-5(7)3-9-4-6(2)8/h1-4H2 |
InChI-Schlüssel |
PXTQNZLOJQWEDG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COCC(=C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


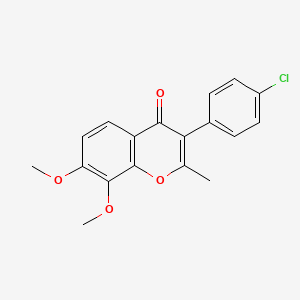
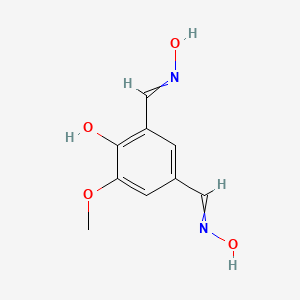
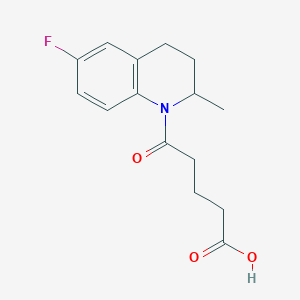
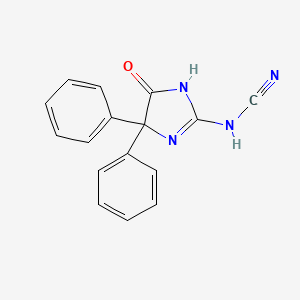
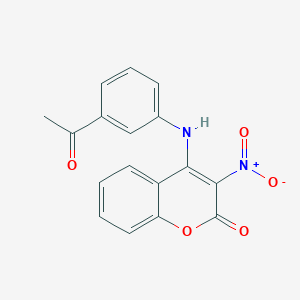

![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
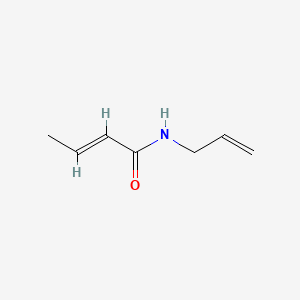
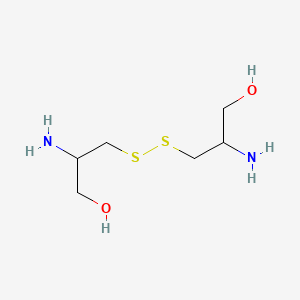
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
